molecular formula C17H14ClN3O2S B2975801 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 392241-59-7

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2975801
CAS No.: 392241-59-7
M. Wt: 359.83
InChI Key: JSWZAHQNIVMMSG-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 4-ethoxybenzamide moiety. The 4-ethoxy group on the benzamide ring and the 2-chlorophenyl substitution on the thiadiazole ring are critical structural determinants of its physicochemical and biological properties.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-2-23-12-9-7-11(8-10-12)15(22)19-17-21-20-16(24-17)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWZAHQNIVMMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiadiazole and benzamide rings significantly influence melting points, solubility, and molecular packing. Key comparisons include:

Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives
Compound Name Substituents (Thiadiazole/Benzamide) Molecular Weight (g/mol) Melting Point (°C) Key Features
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide (Target) 2-Cl-C₆H₄ / 4-OEt-C₆H₄ Not reported Not reported Ethoxy enhances lipophilicity
4-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Cl-C₆H₄ / 4-Br-C₆H₄ 394.67 Not reported Bromo increases bioactivity
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide 2-Cl-C₆H₄ / -SH Not reported 212–216 Mercapto raises melting point
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio / 2-OCH₃-C₆H₄ Not reported 135–136 Methoxy improves solubility
  • Ethoxy vs. Bromo/Methoxy Groups : The 4-ethoxy group in the target compound likely enhances lipophilicity compared to polar groups like methoxy (5m) or electron-withdrawing bromo (). This may improve membrane permeability but reduce aqueous solubility.
  • Mercapto Substitution : Mercapto (-SH) derivatives (e.g., compound 3d in ) exhibit higher melting points (212–216°C), attributed to strong hydrogen-bonding interactions, which are absent in the target compound due to its ethoxy group .

Structural and Crystallographic Insights

  • Hydrogen Bonding: Compounds like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () form intermolecular hydrogen bonds (N–H⋯N and C–H⋯O/F), stabilizing crystal packing . The absence of strong hydrogen-bond donors (e.g., -NH or -SH) in the target compound may reduce crystalline stability but improve solubility.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H17ClN4O3S. The structural uniqueness lies in the combination of a thiadiazole ring with a chlorophenyl and an ethoxybenzamide group, which contributes to its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation by targeting specific cellular pathways. Its mechanism involves disrupting signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits cancer cell growth via signaling pathways
Enzyme InhibitionPotential inhibition of key metabolic enzymes

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic processes, potentially inhibiting their activity. This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells.
  • Signaling Pathway Disruption : It may interfere with critical signaling pathways such as MAPK/ERK or PI3K/Akt pathways, which are essential for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent activity against these cancer types .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide, and how can reaction conditions be optimized for yield?

  • Methodology : A typical synthesis involves cyclocondensation of substituted carboxylic acids with thiosemicarbazides using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours). Post-reaction, the product is precipitated by adjusting pH to 8–9 with ammonia and purified via recrystallization (e.g., DMSO/water mixtures). Optimization includes varying stoichiometric ratios of reagents, temperature gradients, and solvent systems to enhance yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, providing bond lengths (mean C–C: 0.004–0.005 Å), angles, and torsion angles. Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent integration and electronic environments.
  • FT-IR : For functional group validation (e.g., C=O, C-S).
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

  • Methodology :

  • Enzyme inhibition assays : Target-specific kinases or proteases using fluorometric/colorimetric substrates.
  • Antimicrobial screening : Broth microdilution (MIC/MBC) against bacterial/fungal strains.
  • Cytotoxicity testing : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this thiadiazole derivative?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

  • Electrostatic potential maps : To identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) : To predict reactivity and charge transfer.
  • Molecular docking : To simulate binding affinities with target proteins (e.g., PARP-1, EGFR) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Meta-analysis : Pool data from multiple studies to identify trends or outliers.
  • Dose-response reevaluation : Test activity across a broader concentration range.
  • Structural analogs comparison : Correlate substituent effects (e.g., 2-chlorophenyl vs. 2,4-dichlorophenyl) with activity discrepancies .

Q. How does the substitution pattern on the thiadiazole ring influence pharmacological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with variations (e.g., ethoxy → methoxy, chloro → fluoro) and compare bioactivity.
  • Pharmacophore mapping : Identify critical moieties (e.g., thiadiazole core, chloro-substituted phenyl) for target engagement.
  • ADMET profiling : Assess how substituents affect solubility, metabolic stability, and toxicity .

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